molecular formula C13H22O B13142236 2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-1-propyl-

2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-1-propyl-

Cat. No.: B13142236
M. Wt: 194.31 g/mol
InChI Key: DDKNOVOUCIPKFK-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- is an organic compound with the molecular formula C10H16O. It is a derivative of cyclohexene, featuring a hydroxyl group, a methyl group, and an isopropenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- can be achieved through several methods. One common approach involves the hydrogenation of carvone, a ketone found in caraway oil, using a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction typically proceeds at room temperature and atmospheric pressure, yielding the desired alcohol .

Industrial Production Methods

Industrial production of this compound often involves the extraction of essential oils from plants like spearmint and caraway, followed by fractional distillation to isolate the desired compound. The extracted oils are subjected to hydrogenation processes to convert carvone to 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its antimicrobial and antifungal properties, making it a potential candidate for natural preservatives.

    Medicine: Investigated for its anti-inflammatory and analgesic effects, which could lead to the development of new therapeutic agents.

    Industry: Employed in the fragrance and flavor industry due to its pleasant aroma and taste.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl- can be compared with other similar compounds such as:

    Carvone: A ketone with a similar structure but lacks the hydroxyl group. It is used in flavoring and fragrance applications.

    Menthol: A saturated alcohol with a similar structure but lacks the double bond. It is widely used in medicinal and cosmetic products for its cooling effect.

    Carvacrol: A phenolic compound with a similar structure but contains a hydroxyl group attached to an aromatic ring.

These comparisons highlight the unique properties and applications of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-1-propyl-, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

2-methyl-5-prop-1-en-2-yl-1-propylcyclohex-2-en-1-ol

InChI

InChI=1S/C13H22O/c1-5-8-13(14)9-12(10(2)3)7-6-11(13)4/h6,12,14H,2,5,7-9H2,1,3-4H3

InChI Key

DDKNOVOUCIPKFK-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC(CC=C1C)C(=C)C)O

Origin of Product

United States

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